2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride
Description
Properties
CAS No. |
36068-41-4 |
|---|---|
Molecular Formula |
C9H10Cl2F3N5 |
Molecular Weight |
316.11 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride |
InChI |
InChI=1S/C9H9ClF3N5.ClH/c10-5-2-1-4(9(11,12)13)3-6(5)17-8(16)18-7(14)15;/h1-3H,(H6,14,15,16,17,18);1H |
InChI Key |
HONGWLFXJIBEKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Background
Molecular Characteristics
- Molecular Formula : C9H9ClF3N5
- Molecular Weight : 279.65 g/mol
- IUPAC Name : 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine
Structural Representation
The structural formula can be represented as follows:
$$
\text{C}1=CC(=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)Cl
$$
This structure highlights the presence of a chlorinated aromatic ring and a guanidine moiety, which are crucial for its biological activity.
Preparation Methods
Synthesis via Chlorination of Precursors
One of the primary methods for synthesizing 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine involves the chlorination of 3-trifluoromethylpyridine to yield 2-chloro-5-trifluoromethylpyridine , which serves as an intermediate.
Reaction Conditions
- Chlorination Method : Vapor-phase chlorination.
- Temperature Range : 300°C to 450°C.
- Chlorine Mole Ratio : At least 1 mole of chlorine per mole of 3-trifluoromethylpyridine.
Yields and Purity
The yield from this chlorination step can reach up to 62%, with major by-products being other chlorinated pyridines. The product can be purified through fractional distillation or crystallization techniques.
Formation of Guanidine Derivative
After obtaining 2-chloro-5-trifluoromethylpyridine , the next step involves its reaction with guanidine derivatives to form the target compound.
Reaction Conditions for Guanidine Formation
- Reagents : Guanidine hydrochloride or its derivatives.
- Solvent : Typically an organic solvent such as ethanol or acetonitrile.
- Temperature : Reactions are often performed at elevated temperatures (60°C - 80°C).
Product Characteristics
The resulting product, 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine , can be isolated as a hydrochloride salt, enhancing its stability and solubility for further applications.
Comparative Analysis of Synthesis Methods
| Method | Intermediate Used | Yield (%) | Purification Method |
|---|---|---|---|
| Vapor-phase chlorination | 3-trifluoromethylpyridine | ~62 | Fractional distillation |
| Reaction with guanidine | Guanidine hydrochloride | High | Crystallization |
This table summarizes the key aspects of the preparation methods, highlighting the efficiency and purification techniques utilized in each step.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
- Inhibition of Lymphangiogenesis : Research indicates that derivatives of this compound can serve as inhibitors for lymphangiogenesis, which is crucial in preventing the metastasis of solid tumors. This application is particularly relevant in oncology, where controlling tumor spread is vital for patient outcomes .
- Neuroprotection : The compound has shown promise in providing neuroprotection against conditions like heat stroke or hyperthermia by inhibiting the protein kinase G pathway. This application highlights its potential in treating neurological disorders .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis.
- Synthesis of Novel Compounds : It has been utilized in various reactions to synthesize new compounds, such as oxadiazoles and other heterocycles. For instance, reactions involving this compound with boronic acids have led to the formation of complex structures that are valuable in pharmaceutical development .
- Catalytic Applications : As a guanidine derivative, it has been employed as a catalyst in microwave-mediated reactions, facilitating the synthesis of pyrimido derivatives with high yields. This method offers an environmentally friendly alternative to traditional synthetic routes .
Material Science
The unique properties of the trifluoromethyl group enhance the performance of materials.
- Development of Functional Materials : The incorporation of this compound into polymeric materials has been studied for its potential to impart desirable properties such as thermal stability and chemical resistance. These materials could find applications in coatings and advanced composites .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Trifluoromethyl (-CF₃) vs. Methylthio (-SCH₃):
The target compound’s -CF₃ group enhances lipophilicity and metabolic stability compared to the -SCH₃ group in 3-(2-chloro-5-(methylthio)phenyl)-1-methylguanidine. -CF₃ is electron-withdrawing, reducing aromatic ring electron density, which may influence binding to hydrophobic pockets in biological targets .
Guanidine Core vs.
Substituent Positioning:
All compared compounds retain the 2-chloro-5-substituted phenyl motif, suggesting that para-substitution (relative to Cl) is critical for activity. The 5-CF₃ group in the target compound may confer enhanced steric bulk compared to smaller substituents like -SCH₃ .
Pharmacological and Physicochemical Properties
Table 2: Inferred Property Comparisons
Discussion:
- The trifluoromethyl group in the target compound likely improves blood-brain barrier penetration compared to the hydrazine derivative () or methylthio analogue .
- The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in CNS-targeting agents .
- Structural analogues with imidazoline or methylguanidine groups show divergent applications: imidazoline derivatives may target adrenergic receptors, while methylguanidines are explored for NMDA receptor interactions .
Biological Activity
The compound 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine; hydrochloride is a guanidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and neuropharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₉H₈ClF₃N₅
- Molecular Weight : 285.65 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including the compound .
Antibacterial Properties
A study evaluated the antibacterial efficacy of various guanidine derivatives, including the one under consideration. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, with notable results as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings suggest that the compound has a potent antibacterial effect, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Cytotoxicity Studies
Cytotoxicity was assessed using human cancer cell lines (MCF-7 and HepG2). The half-maximal effective concentration (EC50) values were recorded as follows:
| Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 34.4 |
| HepG2 | 43.4 |
These results indicate moderate cytotoxicity, with the compound being less toxic than many existing chemotherapeutic agents .
Neuropharmacological Activity
The neuropharmacological potential of guanidine derivatives has been explored, particularly concerning their interaction with sigma receptors, which are implicated in various neuropsychiatric disorders.
Sigma Receptor Binding
Research has shown that certain substitutions on the guanidine structure can enhance binding affinity to sigma receptors. For instance, fluoro-substituted analogs demonstrated improved inhibitory effects on calcium ion elevation in neuronal cells, suggesting potential neuroprotective properties .
The proposed mechanisms through which this compound exerts its biological effects include:
- Disruption of Bacterial Cell Membranes : The guanidino group is believed to interact with bacterial membranes, leading to increased permeability and cell lysis.
- Sigma Receptor Modulation : By binding to sigma receptors, the compound may influence neurotransmitter release and neuronal excitability, providing therapeutic effects in neurodegenerative conditions .
Case Studies
Several case studies have documented the efficacy of this compound in specific applications:
- In Vivo Efficacy Against MRSA : A recent animal study demonstrated that administration of the compound significantly reduced MRSA infections in mice, showcasing its potential as a therapeutic agent in infectious diseases.
- Neuroprotection in Ischemic Models : Experimental models of ischemia have shown that the compound can reduce neuronal cell death and improve recovery outcomes when administered prior to ischemic events .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine hydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis of guanidine derivatives typically involves cyclocondensation or amine-formation reactions under controlled conditions. For example:
- Step 1: Start with a halogenated aromatic precursor (e.g., 2-chloro-5-(trifluoromethyl)phenyl derivatives) and react it with a diamino-guanidine intermediate.
- Step 2: Use Schlenk-line techniques to exclude moisture and oxygen, as guanidine derivatives are often sensitive to hydrolysis.
- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize reaction time and temperature .
- Step 4: Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient).
Efficiency benchmarks include yield >70% and purity >95% , validated by NMR and mass spectrometry .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound’s structural integrity?
Answer:
A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and guanidine protons (δ ~6.5-8.5 ppm in ¹H) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to confirm the guanidine core .
- X-ray Diffraction (XRD): Resolve crystal packing and confirm stereochemistry, particularly for chiral intermediates .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Advanced: How can computational modeling predict this compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
Employ density functional theory (DFT) calculations to:
- Step 1: Optimize the molecular geometry using software like Gaussian or ORCA , focusing on electron density around the trifluoromethyl group and guanidine moiety .
- Step 2: Calculate Frontier Molecular Orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the electron-withdrawing trifluoromethyl group may lower LUMO energy, enhancing electrophilic reactivity .
- Step 3: Simulate reaction pathways (e.g., SNAr substitutions) using transition-state theory to predict activation energies and regioselectivity .
- Validation: Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .
Advanced: What experimental strategies are recommended to resolve contradictions in thermodynamic data (e.g., solubility, stability) across studies?
Answer:
Address discrepancies via systematic experimental design :
- Solubility Conflicts:
- Test solubility in polar aprotic solvents (DMF, DMSO) vs. aqueous buffers (pH 1–13) using UV-Vis spectroscopy or gravimetric analysis .
- Account for temperature effects (4°C to 60°C) and ionic strength (e.g., NaCl gradients) .
- Stability Discrepancies:
Advanced: How can researchers design experiments to investigate the compound’s stability under varying pH and temperature conditions?
Answer:
Follow a staged protocol :
- Phase 1 (Screening):
- Phase 2 (Kinetics):
- Phase 3 (Mechanistic Studies):
- Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways. For example, deuterium exchange at the guanidine NH groups indicates proton-assisted degradation .
Basic: What solvent systems are optimal for handling this compound in aqueous and non-aqueous reactions?
Answer:
- Polar Aprotic Solvents: DMF or DMSO for reactions requiring high solubility of ionic intermediates .
- Aqueous Buffers: Use phosphate buffer (pH 7.4) with ≤10% organic cosolvent (acetonitrile) to prevent precipitation .
- Avoid: Protic solvents (e.g., methanol) if the compound is prone to hydrolysis. Pre-screen via TGA/DSC to assess thermal compatibility .
Advanced: What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka, kd) in real-time .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during binding, providing insights into hydrophobic (CF₃) or hydrogen-bonding (guanidine) interactions .
- Molecular Dynamics (MD) Simulations: Model ligand-protein docking using AutoDock Vina and validate with NMR titration experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
